molecular formula C25H24FN5O2S2 B12154565 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154565
M. Wt: 509.6 g/mol
InChI Key: JIODCCTYNQGEAJ-ZHZULCJRSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of thiazolidine, piperazine, and pyridopyrimidine moieties, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may involve:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.

    Formation of the Piperazine Ring: Piperazine derivatives are often synthesized through the reaction of diethylenetriamine with a suitable halogenated compound.

    Formation of the Pyridopyrimidine Ring: This can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and piperazine rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: Various substitution reactions can take place, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, such compounds are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of such compounds may be investigated for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Piperazine Derivatives: Often used as anthelmintics or in the treatment of anxiety disorders.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

Uniqueness

What sets 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these three heterocyclic systems, potentially offering a broader range of biological activities and synthetic applications.

Properties

Molecular Formula

C25H24FN5O2S2

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN5O2S2/c1-3-30-24(33)20(35-25(30)34)14-17-22(27-21-9-8-16(2)15-31(21)23(17)32)29-12-10-28(11-13-29)19-7-5-4-6-18(19)26/h4-9,14-15H,3,10-13H2,1-2H3/b20-14-

InChI Key

JIODCCTYNQGEAJ-ZHZULCJRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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